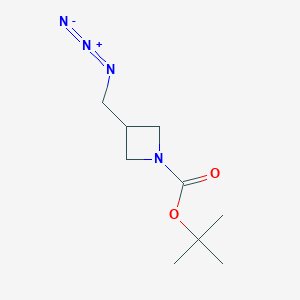

3-叠氮甲基-氮杂环丁烷-1-羧酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are valuable compounds in pharmaceutical and agrochemical research . The compound you’re interested in, “3-Azidomethyl-azetidine-1-carboxylic acid tert-butyl ester”, is a derivative of azetidine.

Synthesis Analysis

Azetidines can be synthesized through various methods. One common method for the formation of tert-butyl esters, which seems relevant to your compound, is the Fischer–Speier esterification . This involves refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst . Another method involves the use of various tert-butylating agents, including di-tert-butyl dicarbonate (Boc2O) .Chemical Reactions Analysis

The Steglich Esterification is a mild reaction that allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the compound “Methyl 1-Boc-azetidine-3-carboxylate” has a molecular weight of 215.25, and it’s a liquid at room temperature .科学研究应用

氨基酸类似物的合成和修饰

- 氮杂环丁烷-2-羧酸类似物,包括具有 3-叠氮甲基-氮杂环丁烷结构的类似物,被合成用于研究构象对肽活性的影响。这些化合物用作肽和蛋白质研究中的工具,特别是在了解氨基酸和肽的结构方面 (Sajjadi & Lubell, 2008)。

在药物设计中的应用

- 在药物化学中,氮杂环丁烷衍生物用于增强某些药物的功效。例如,3'-叠氮-2',3'-双脱氧胸苷 (AZT) 前药已使用基于氮杂环丁烷的修饰进行设计。这些修饰旨在改善药物递送、降低毒性并增强血脑屏障穿透性 (Parang, Wiebe, & Knaus, 2000)。

有机合成和化学反应

- 氮杂环丁烷-2-羧酸酯,包括 3-叠氮甲基-氮杂环丁烷变体,在有机合成中被探索用于生产光学活性 α-取代氮杂环丁烷-2-羧酸酯。这些化合物对于在化学合成中创建手性构件至关重要 (Tayama, Nishio, & Kobayashi, 2018)。

- 硼酸酯的应变释放驱动均化,包括含氮杂环丁烷化合物的合成,被应用于新型药物化合物的合成中。这种方法对于氮杂环丁烷的模块化构建非常有用,这在药物化学中很重要 (Fawcett 等人,2019)。

生物学研究

- 氮杂环丁烷-2-羧酸及其衍生物,包括 3-叠氮甲基-氮杂环丁烷变体,已在它们的生物活性的背景下得到研究。例如,已经研究了它们在拟南芥和结肠杆菌等生物体中的吸收和掺入,揭示了它们在生物化学中的生物学作用和潜在应用 (Verbruggen, van Montagu, & Messens, 1992)。

作用机制

Target of Action

It’s worth noting that azetidine derivatives are often used in the synthesis of pharmaceuticals and bioactive compounds .

Mode of Action

It can participate in a variety of chemical reactions, including click chemistry, which is a reliable, high yielding reaction that can occur under mild and benign conditions .

Biochemical Pathways

Azetidine derivatives are known to be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Given its potential use in the synthesis of pharmaceuticals and bioactive compounds, it may have diverse effects depending on the specific context of its use .

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 3-(azidomethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-7(6-13)4-11-12-10/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIQVGKDJCIPMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2927348.png)

![4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid](/img/structure/B2927349.png)

![[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine](/img/structure/B2927350.png)

![N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927352.png)

![N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2927354.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid](/img/structure/B2927356.png)

![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2927363.png)